4-Iodo-1H-benzimidazole
Overview
Description
4-Iodo-1H-benzimidazole is a heterocyclic aromatic organic compound that features an iodine atom substituted at the fourth position of the benzimidazole ring. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-benzimidazole typically involves the iodination of benzimidazole. One common method is the reaction of benzimidazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetonitrile . The reaction conditions are generally mild, and the product can be isolated in good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products:
Substitution Products: Amino or thio-substituted benzimidazoles.
Oxidation Products: Oxidized benzimidazole derivatives.
Coupling Products: Biaryl or alkyne-substituted benzimidazoles.
Scientific Research Applications
4-Iodo-1H-benzimidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-1H-benzimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
4-Chloro-1H-benzimidazole: Similar structure but with a chlorine atom instead of iodine.
4-Bromo-1H-benzimidazole: Similar structure but with a bromine atom instead of iodine.
4-Fluoro-1H-benzimidazole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 4-Iodo-1H-benzimidazole is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can lead to different interactions with biological targets and reagents, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-iodo-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYBHUHLLQSMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610752 | |
Record name | 4-Iodo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51288-04-1 | |
Record name | 4-Iodo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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